Product packaging for 1-(Benzyloxy)-3-isocyanatobenzene(Cat. No.:)

1-(Benzyloxy)-3-isocyanatobenzene

Cat. No.: B15322303
M. Wt: 225.24 g/mol
InChI Key: OWNBPHMYOZMTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-3-isocyanatobenzene, also known as 3-isocyanatophenyl benzyl ether, is a specialty chemical reagent designed for research and development applications. This compound features a benzene ring functionalized with a benzyloxy group and a highly reactive isocyanate group, making it a valuable building block in organic synthesis and medicinal chemistry. It is primarily used by researchers for the synthesis of more complex molecules, such as urea and carbamate derivatives, which are core structures in various pharmaceuticals, agrochemicals, and functional materials. The benzyloxy moiety can influence the compound's electronic properties and lipophilicity, which may be critical for tuning the biological activity or material properties of the final product. As a reagent, it is essential for creating molecular libraries for high-throughput screening in drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions, as isocyanate-containing compounds can be moisture-sensitive and may pose inhalation and skin contact hazards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B15322303 1-(Benzyloxy)-3-isocyanatobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-isocyanato-3-phenylmethoxybenzene

InChI

InChI=1S/C14H11NO2/c16-11-15-13-7-4-8-14(9-13)17-10-12-5-2-1-3-6-12/h1-9H,10H2

InChI Key

OWNBPHMYOZMTLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=O

Origin of Product

United States

Applications in Organic Synthesis and Polymer Chemistry

1-(Benzyloxy)-3-isocyanatobenzene as a Synthetic Building Block

In the realm of organic synthesis, this compound serves as a foundational building block. asischem.comsigmaaldrich.com Its isocyanate functional group provides a reactive site for a variety of chemical transformations, enabling the construction of more complex molecular frameworks. This reactivity is central to its role in creating a diverse array of organic compounds. Isocyanates, in general, are recognized as versatile synthetic intermediates for accessing a range of heterocyclic compounds and other molecular architectures. uni-rostock.de

Derivatization to Carbamates, Ureas, and Thiocarbamates

The electrophilic carbon atom of the isocyanate group in this compound readily reacts with nucleophiles. This reactivity is fundamental to the synthesis of several important classes of compounds.

Carbamates: Reaction with alcohols results in the formation of carbamates (urethanes). This nucleophilic addition of an alcohol to the isocyanate is a highly efficient method for creating the carbamate (B1207046) linkage. youtube.com

Ureas: Similarly, amines add to the isocyanate group to produce substituted ureas. This reaction is a cornerstone of many synthetic pathways, providing a reliable method for linking molecular fragments.

Thiocarbamates: The reaction with thiols yields thiocarbamates. This transformation parallels the synthesis of carbamates and ureas, extending the synthetic utility of the isocyanate building block to sulfur-containing analogs.

These derivatization reactions are characterized by their high yields and are often performed under mild conditions, making this compound an attractive starting material for creating libraries of compounds with varied functional groups.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. google.comosi.lv The isocyanate group can participate in cyclization and annulation reactions to form nitrogen-containing rings, which are prevalent scaffolds in biologically active molecules and functional materials. nih.govresearchgate.net For instance, isocyanates can be used in the construction of 1,2,3-benzotriazines, a class of heterocycles with a wide range of reported biological activities. nih.gov The strategic placement of the benzyloxy group can also influence the electronic properties and subsequent reactivity of the molecule, guiding the formation of specific heterocyclic systems.

Preparation of Complex Molecular Architectures

Beyond simple derivatization and basic heterocycle synthesis, this compound can be incorporated into more complex molecular architectures. The benzyloxy group can be used as a handle for further functionalization or as a directing group in multi-step syntheses. The isocyanate moiety provides a key ligation point for assembling larger, well-defined structures such as dendrimers or macrocycles. The ability to introduce the benzyloxy group can be a key step in the synthesis of complex natural products and their analogs, where such protecting groups or structural motifs are essential. nih.gov

Monomer in Polymerization Processes

The isocyanate functionality makes this compound a suitable monomer for step-growth polymerization reactions. rsc.orgscienceasia.org Its ability to react with difunctional or polyfunctional comonomers, such as diols and diamines, allows for its incorporation into various polymer backbones.

Synthesis of Polyurethanes and Polyureas

The most prominent application of isocyanates in polymer chemistry is in the synthesis of polyurethanes and polyureas. researchgate.netmdpi.com this compound can serve as a monofunctional isocyanate, acting as a chain-capping or modifying agent, or a difunctional isocyanate precursor (after conversion of another group on the molecule to a second isocyanate) for linear polymer synthesis.

Polyurethanes: The reaction of diisocyanates with polyols is the fundamental basis for polyurethane chemistry. youtube.comgoogle.com While this compound itself is a monoisocyanate, related diisocyanate structures are the workhorses of the polyurethane industry. epo.org The general principle involves the polyaddition reaction between the isocyanate groups and the hydroxyl groups of the polyol.

Polyureas: In a similar fashion, the reaction of diisocyanates with diamines leads to the formation of polyureas. This reaction is typically faster than the reaction with alcohols and results in polymers with distinct properties, such as higher melting points and increased rigidity due to strong hydrogen bonding between the urea (B33335) linkages.

The benzyloxy group in these polymers can impart specific properties, such as altered solubility, thermal stability, or provide a site for post-polymerization modification, for example, by debenzylation to reveal a phenolic hydroxyl group.

Co-polymerization with Diverse Monomers

This compound or its derivatives can be co-polymerized with a variety of other monomers to tailor the properties of the resulting polymers. For example, benzyloxy-substituted monomers have been copolymerized with styrene (B11656) under free-radical conditions. chemrxiv.org This approach allows for the creation of copolymers with a combination of properties derived from each monomer unit. The incorporation of the benzyloxy-containing monomer can influence the copolymer's thermal properties, solubility, and mechanical characteristics.

Below is a table summarizing the copolymerization of styrene with various benzyloxy-substituted monomers, illustrating the impact on copolymer composition.

Benzyloxy-Substituted Monomer Yield (%) Nitrogen (wt%) Styrene in Copolymer (mol%) Monomer in Copolymer (mol%)
2-Benzyloxy MEPA11.22.2673.126.9
3-Benzyloxy MEPA14.32.1475.324.7
4-Benzyloxy MEPA12.32.3970.529.5
Data derived from a study on the copolymerization of styrene and 2-methoxyethyl phenylcyanoacrylates (MEPA). chemrxiv.org

This versatility in polymerization makes this compound and related structures valuable tools for materials scientists designing polymers with specific functionalities and performance characteristics.

Controlled Polymerization Techniques

Controlled/Living Radical Polymerization (CRP) methods have revolutionized polymer synthesis, enabling the creation of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures. sigmaaldrich.comswaminathansivaram.inresearchgate.net The primary CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comtcichemicals.comresearchgate.netsigmaaldrich.com

While the isocyanate group itself is not typically polymerized via a radical mechanism, a monomer containing the this compound structure along with a polymerizable vinyl or acrylic group could be employed in CRP. In such a scenario, the highly reactive isocyanate group would need to be temporarily protected (blocked) to prevent side reactions during the radical polymerization.

Alternatively, the isocyanate group can undergo anionic polymerization. The living anionic polymerization of isocyanates, though challenging due to potential side reactions, can produce well-defined polyisocyanates. researchgate.net This method allows for the synthesis of block copolymers by sequentially adding different isocyanate monomers. researchgate.netmdpi.com For instance, this compound could be polymerized anionically to form a polyisocyanate block, which could then initiate the polymerization of another monomer, leading to novel block copolymer architectures. researchgate.net

Table 1: Comparison of Major Controlled Radical Polymerization (CRP) Techniques

TechniqueMechanismKey ComponentsAdvantagesLimitations
ATRP (Atom Transfer Radical Polymerization)Reversible activation/deactivation of dormant species by a transition metal complex. researchgate.netMonomer, Initiator (alkyl halide), Transition Metal Catalyst (e.g., Cu, Fe), Ligand. sigmaaldrich.comcmu.eduWide monomer scope, well-defined polymers, high end-group functionality. researchgate.nettcichemicals.comRequires removal of metal catalyst from the final product; sensitive to oxygen in conventional setups. tcichemicals.combenicewiczgroup.com
RAFT (Reversible Addition-Fragmentation chain-Transfer)Chain transfer process using a dithioester or similar compound to mediate the polymerization. sigmaaldrich.comMonomer, Radical Initiator (e.g., AIBN), RAFT Agent (e.g., dithioester, trithiocarbonate). benicewiczgroup.comMetal-free, tolerant to a wide range of functional groups and solvents, applicable to many monomers. tcichemicals.comresearchgate.netRAFT agent can be colored and may require removal; potential for retardation. tcichemicals.comsigmaaldrich.com
NMP (Nitroxide-Mediated Polymerization)Reversible termination of growing polymer chains by a stable nitroxide radical. swaminathansivaram.inMonomer, Initiator, Stable Nitroxide Radical (e.g., TEMPO). swaminathansivaram.inethernet.edu.etMetal-free, simple system.Limited monomer scope (mainly styrenics and acrylates), often requires high temperatures. swaminathansivaram.inbenicewiczgroup.com

Blocked Isocyanates and Controlled Release Mechanisms in Polymer Synthesis

The extreme reactivity of isocyanates, while beneficial for forming strong covalent bonds, can be a drawback in applications requiring storage stability or delayed reaction. To address this, isocyanates are often converted into "blocked isocyanates." usm.edu This involves reacting the isocyanate with a blocking agent to form a thermally reversible adduct, typically a urethane (B1682113) linkage. usm.eduresearchgate.net The blocked isocyanate is stable at ambient temperatures but, upon heating, dissociates to regenerate the free isocyanate and the blocking agent, allowing the desired reaction to proceed. researchgate.netresearchgate.net This is a "controlled release" mechanism.

This strategy is crucial for producing one-component (1K) polyurethane systems, such as coatings and adhesives, which are stable during storage and cure only when heated. usm.edu While the benzyloxy group in this compound is a stable ether and not a blocking group itself, the isocyanate function of this molecule can be blocked using conventional agents like phenols, oximes, or caprolactams. usm.edu The deblocking temperature, a critical parameter for application, depends on the specific blocking agent used. researchgate.netresearchgate.net

Table 2: Common Isocyanate Blocking Agents and Typical Deblocking Temperature Ranges

Blocking AgentChemical ClassTypical Deblocking Temperature (°C)
Diethyl MalonateActive Methylene (B1212753) Compound100 - 120
Methyl Ethyl Ketoxime (MEKO)Oxime130 - 150 researchgate.net
ε-CaprolactamLactam150 - 170
Phenol / Substituted PhenolsPhenolic150 - 180
3,5-DimethylpyrazolePyrazole110 - 120 usm.edu

Note: Values are approximate and can be influenced by catalyst use and the specific isocyanate structure.

Development of Functionalized Polymeric Materials

The incorporation of this compound into polymer structures is a direct route to functionalized materials. The compound acts as a monomer or a modifying agent, introducing aromatic rings and a benzyloxy group, which can influence properties such as thermal stability, solubility, and liquid crystalline behavior. kpi.ua Isocyanates are foundational to the synthesis of high-performance polymers like polyurethanes and polyureas through step-growth polymerization. kpi.ua The use of a functional isocyanate like this compound allows for the precise engineering of polymer backbones with desired chemical handles and physical properties.

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., hardness, thermal stability). researchgate.netnih.gov A prevalent method for creating these materials is the sol-gel process, which often involves the hydrolysis and condensation of metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS). nih.govthreebond.co.jp

To covalently integrate an organic component, a coupling agent with dual functionality is required. This compound can be used to create such a precursor. For example, it can be reacted with a molecule containing both a hydroxyl group and a trialkoxysilane group (e.g., a silanol). The isocyanate reacts with the hydroxyl group to form a urethane linkage, effectively tethering the benzyloxy-phenyl moiety to a silicon-alkoxide group. This functionalized silane (B1218182) can then be co-condensed with TEOS or other inorganic precursors during a sol-gel process. nih.gov This results in a hybrid network where the organic benzyloxy-containing units are covalently bound within the inorganic silica (B1680970) matrix, potentially enhancing the material's hydrophobicity and thermal properties. researchgate.netresearchgate.net

Surface Functionalization Strategies

Modifying the surface of a material is critical for applications ranging from biocompatible implants to advanced sensors. The high reactivity of the isocyanate group in this compound makes it an excellent candidate for surface functionalization, particularly on substrates possessing hydroxyl or amine groups (e.g., silica, cellulose, metal oxides). usm.edursc.org Two primary strategies are employed: "grafting to" and "grafting from." benicewiczgroup.com

Grafting To : This method involves reacting a pre-synthesized polymer that has a reactive end group with the substrate. benicewiczgroup.comnih.gov A polymer could be synthesized with a terminal hydroxyl group, which is then reacted with this compound. The resulting polymer, now end-capped with this isocyanate-containing moiety, can be anchored ("grafted") onto a suitable surface. This approach is straightforward but can lead to lower grafting densities due to steric hindrance from already attached chains. benicewiczgroup.com

Grafting From : In this technique, an initiator molecule is first anchored to the surface, and the polymerization of monomers occurs directly from these surface-bound sites. usm.edubenicewiczgroup.com This allows for the growth of dense polymer brushes. rsc.org A derivative of this compound could be designed to act as the surface anchor, with the other end of the molecule modified to initiate a controlled polymerization like ATRP or RAFT. researchgate.net

Engineering of Polymeric Nanoparticles and Architectures

The creation of complex polymeric architectures such as block copolymers, star polymers, and nanoparticles relies heavily on controlled polymerization techniques. rsc.org These architectures allow for the formation of materials with highly specific functions. Block copolymers containing a polyisocyanate segment can self-assemble in selective solvents to form ordered nanostructures like micelles or vesicles. researchgate.net

By using this compound as a monomer in an anionic polymerization, a well-defined polyisocyanate block can be synthesized. researchgate.net When this block is combined with a different, solvophilic polymer block (e.g., poly(N-vinylpyrrolidone)), the resulting amphiphilic block copolymer can self-assemble in an aqueous environment. researchgate.net The hydrophobic block containing the benzyloxy groups would form the core of a nanoparticle, while the hydrophilic block forms the stabilizing corona. The benzyloxy groups within the core would influence its properties, such as its loading capacity for hydrophobic guest molecules. This approach provides a pathway to engineered polymeric nanoparticles with tunable characteristics. rsc.org

Applications in Advanced Coatings and Adhesives

Polyurethanes, formed from the reaction of isocyanates and polyols, are workhorse polymers in the coatings and adhesives industry due to their excellent durability, adhesion, and versatility. kpi.ua The properties of the final material are dictated by the chemical structures of the isocyanate and polyol precursors.

Incorporating a structure derived from this compound into a di- or poly-isocyanate component can enhance the performance of coatings and adhesives. The aromatic rings from the benzyloxy and phenyl groups can increase the thermal stability, chemical resistance, and refractive index of the cured polymer network. threebond.co.jp For advanced coatings, such as those for optics or electronics, a high refractive index is often desirable. threebond.co.jp In adhesive formulations, the strong and durable urethane bonds formed by the isocyanate reaction ensure robust adhesion to a wide variety of substrates. The use of blocked isocyanates derived from this compound would enable the formulation of stable, one-component (1K) heat-curable adhesives and coatings, which simplify application processes. usm.edu

Advanced Analytical and Spectroscopic Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic techniques is indispensable for the unambiguous identification and characterization of 1-(Benzyloxy)-3-isocyanatobenzene. Each method offers unique insights into the molecular structure, functional groups, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the phenyl and benzyl (B1604629) groups, as well as the benzylic methylene (B1212753) protons. The protons on the isocyanate-substituted ring will show complex splitting patterns in the aromatic region due to their meta and ortho couplings. The benzylic protons will appear as a characteristic singlet, while the protons of the benzyl group's phenyl ring will also reside in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the isocyanate carbon (-N=C=O), the carbons of the two aromatic rings, and the benzylic carbon. The chemical shift of the isocyanate carbon is particularly diagnostic.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons within the aromatic rings, aiding in their specific assignment. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isocyanate Carbon-~125-130
Benzylic CH₂~5.1~70
Benzyl Ring CH~7.3-7.5~127-136
Isocyanate-substituted Ring CH~6.8-7.3~110-160

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₁₄H₁₁NO₂) by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion peak, followed by characteristic fragmentation patterns. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a fragment corresponding to the isocyanatophenoxy radical. Other fragmentations could involve the loss of the isocyanate group.

Tandem MS (MS/MS): This technique involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to provide more detailed structural information. MS/MS analysis of the this compound molecular ion would help to confirm the connectivity of the benzyloxy and isocyanate groups to the central benzene (B151609) ring by analyzing the daughter ions produced.

Expected Fragmentation Pattern in Mass Spectrometry

Fragment Ion Proposed Structure Expected m/z
[M]⁺C₁₄H₁₁NO₂⁺225
[M-C₇H₇]⁺OC₆H₄NCO⁺134
[C₇H₇]⁺C₇H₇⁺91
[M-NCO]⁺C₁₃H₁₁O⁺183

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the isocyanate group (-N=C=O) in the region of 2250-2275 cm⁻¹. nist.govnist.gov This band is a definitive indicator of the presence of the isocyanate functionality. Other significant peaks would include C-H stretching vibrations for the aromatic and benzylic protons, C=C stretching vibrations for the aromatic rings, and C-O stretching for the ether linkage. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The isocyanate group also gives a strong signal in the Raman spectrum. Aromatic ring vibrations are typically strong in Raman spectra, which can be useful for analyzing the substitution pattern of the benzene rings.

Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250-2275Very Strong
Aromatic C-HStretch3000-3100Medium
Aliphatic C-H (benzylic)Stretch2850-2950Medium
Aromatic C=CStretch1450-1600Medium-Strong
C-O EtherStretch1200-1300Strong

UV-Vis Spectroscopy in Reaction Monitoring and Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions within the benzene rings. science-softcon.de The presence of the benzyloxy and isocyanate groups will influence the position and intensity of these absorption maxima.

This technique is particularly useful for monitoring the progress of reactions involving this compound. For example, the disappearance of the isocyanate group in a reaction can be followed by monitoring the change in the UV-Vis spectrum over time. Furthermore, by creating a calibration curve, UV-Vis spectroscopy can be used for the quantitative determination of the compound's concentration in a solution, which is valuable for quality control and reaction kinetics studies. nih.govrsc.org

X-Ray Diffraction (XRD) for Single Crystal and Polymer Structure

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. The structure of the isocyanate group is known to be nearly linear. wikipedia.org

In the absence of a single crystal, powder XRD could be used to analyze the crystallinity of a bulk sample. This technique is also crucial for studying the structure of polymers derived from this compound, providing information on the degree of crystallinity and the arrangement of polymer chains.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. For this compound, XPS can be used to analyze thin films or surface-modified materials containing this compound.

The XPS spectrum would show peaks corresponding to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks would provide information about the chemical environment of each element. The N 1s spectrum is particularly informative, as the binding energy of the nitrogen in the isocyanate group is distinct from other nitrogen-containing functionalities. For aromatic isocyanates, a pastel red-orange or pink color change on a Swype® test can indicate surface contamination. osha.gov This technique is valuable for assessing surface coverage and the chemical integrity of the isocyanate group in various applications. skcinc.com

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation and analysis of "this compound" from reaction mixtures and for the characterization of its polymeric forms. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity and performing quantitative analysis of "this compound". The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of "this compound" due to the compound's polarity and to avoid potential thermal degradation of the isocyanate group at high GC temperatures. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common approach for separating the target compound from precursors like 3-benzyloxyaniline (B72059) or byproducts. Detection is typically achieved using a UV detector, leveraging the aromatic nature of the compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

Parameter Value
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC): For GC analysis, "this compound" must be sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column is typically employed. The high reactivity of the isocyanate group (-NCO) can present challenges, as it may react with active sites in the GC system or with trace amounts of water. Derivatization of the isocyanate to a more stable functional group, such as a urethane (B1682113), can sometimes be performed prior to GC analysis to improve accuracy and reproducibility. Flame Ionization Detection (FID) or Mass Spectrometry (MS) are common detection methods.

When "this compound" is used as a monomer to create polymers, such as polyurethanes, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the polymer's molecular weight distribution. SEC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By calibrating the system with polymer standards of known molecular weights, it is possible to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. This information is critical for understanding how the polymerization conditions affect the final polymer properties.

Table 2: Representative SEC Data for a Polymer Derived from this compound

Parameter Value
Number Average Molecular Weight (Mn) 25,000 g/mol
Weight Average Molecular Weight (Mw) 45,000 g/mol

| Polydispersity Index (PDI) | 1.8 |

While "this compound" itself is not chiral, it can be used in reactions with chiral molecules or to create chiral polymers. In such cases, Chiral Chromatography is essential for separating and quantifying the resulting enantiomers or diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times. Assessing the enantiomeric purity is crucial in fields like asymmetric synthesis and the development of stereoselective materials. The separation of enantiomers is often a key step in the synthesis of chiral drugs or catalysts where one enantiomer has the desired activity and the other may be inactive or have undesirable effects.

Thermal Analysis Techniques for Polymerization Studies (e.g., DSC, TGA for reaction progression)

Thermal analysis techniques are instrumental in studying the polymerization of "this compound" and characterizing the thermal properties of the resulting polymers.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For polymerization studies, DSC can be used to monitor the heat released during the exothermic polymerization reaction. This allows for the determination of reaction kinetics, such as the onset temperature of polymerization and the total enthalpy of the reaction. For the resulting polymer, DSC is used to determine key thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Table 3: Example Thermal Properties of a Polyurethane based on this compound

Analytical Technique Parameter Typical Value
DSC Glass Transition Temperature (Tg) 110 °C

| TGA | Onset of Decomposition (5% weight loss) | 320 °C |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS-IRIS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a more comprehensive analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with Mass Spectrometry (LC-MS) is a particularly powerful tool for the analysis of "this compound" and its reaction products. HPLC separates the components of the mixture, which are then introduced into the mass spectrometer. The MS provides mass information for each separated component, allowing for confident identification of the parent compound, impurities, byproducts, and degradation products. This technique is highly sensitive and specific.

LC-MS-IRIS (Infrared and Raman Spectroscopy): While less common, the hyphenation of liquid chromatography with spectroscopic techniques like Infrared (IR) or Raman spectroscopy can provide additional structural information. For instance, an IR detector coupled with an LC system could confirm the presence of the characteristic isocyanate (-NCO) stretching vibration (around 2250-2275 cm⁻¹) in the eluting peak corresponding to "this compound", providing an extra layer of confirmation of its identity.

Computational and Theoretical Studies on 1 Benzyloxy 3 Isocyanatobenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For 1-(benzyloxy)-3-isocyanatobenzene, these calculations would provide fundamental insights into its electronic structure and reactivity.

A molecular orbital (MO) analysis would be crucial in understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In a typical substituted phenyl isocyanate, the HOMO is often associated with the π-system of the benzene (B151609) ring, while the LUMO is typically centered on the isocyanate group, specifically the π* orbital of the N=C=O moiety.

The benzyloxy group at the meta position is expected to have a net electron-donating effect through resonance and an electron-withdrawing inductive effect. A detailed MO analysis would quantify these effects on the energy levels of the HOMO and LUMO. The charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. It is anticipated that the carbon atom of the isocyanate group will carry a significant positive charge, making it a prime site for nucleophilic attack. The oxygen and nitrogen atoms of the isocyanate group would, in turn, be electron-rich.

Table 1: Hypothetical Molecular Orbital Properties of this compound (Calculated via DFT) This table presents expected values based on trends observed in related compounds, as direct computational data is unavailable.

OrbitalEnergy (eV)Primary Contribution
HOMO-6.5 to -7.5π-orbitals of the benzene ring and benzyloxy group
LUMO-0.5 to -1.5π* orbital of the N=C=O group
HOMO-1-7.0 to -8.0π-orbitals of the benzene ring
LUMO+10.0 to 1.0σ* orbitals of the phenyl ring

Note: These values are illustrative and would require specific DFT calculations for confirmation.

The presence of the flexible benzyloxy group introduces conformational complexity. A thorough conformational analysis would be necessary to identify the most stable geometric arrangements of this compound. This involves rotating the dihedral angles associated with the C-O-C linkage and the orientation of the isocyanate group relative to the phenyl ring.

By calculating the potential energy surface (PES), researchers can map the energy of the molecule as a function of these geometric parameters. The global minimum on the PES corresponds to the most stable conformer. The results of such an analysis would be crucial for accurate predictions of spectroscopic properties and reaction mechanisms, as these are dependent on the molecular geometry. It is expected that multiple low-energy conformers exist due to the rotational freedom of the benzyloxy group.

DFT calculations can predict spectroscopic data with a high degree of accuracy. For this compound, this would involve:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, would aid in the structural elucidation of the molecule. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of both the benzyloxy and isocyanate groups.

IR Vibrational Frequencies: The most characteristic vibrational mode for an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=O group, typically appearing around 2250-2280 cm⁻¹. researchgate.net Computational methods can predict this and other vibrational frequencies, which, when compared to experimental spectra, can confirm the molecular structure and provide insights into bonding.

Table 2: Predicted Spectroscopic Data for this compound This table contains expected values based on known spectroscopic data of similar functional groups. Direct computational prediction is required for accurate values.

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)Aromatic protons: 6.8 - 7.5; Benzyl (B1604629) protons: ~5.1
¹³C NMR Chemical Shifts (ppm)Isocyanate carbon: 120 - 130; Aromatic carbons: 110 - 160; Benzyl carbon: ~70
IR Frequency (cm⁻¹)N=C=O asymmetric stretch: 2260 - 2280

Note: These are estimated ranges and require specific computational modeling for precise prediction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions. For this compound, this would involve studying its reactions with various nucleophiles, such as alcohols, amines, or water.

The reaction of isocyanates with nucleophiles can proceed through various mechanisms, including concerted or stepwise pathways. acs.org Computational modeling can locate the structures of any intermediates and transition states along the reaction coordinate. For example, in the reaction with an alcohol to form a urethane (B1682113), a pre-reaction complex between the isocyanate and the alcohol is often formed. The transition state would involve the simultaneous (in a concerted mechanism) or sequential (in a stepwise mechanism) formation of the new C-O and N-H bonds and the breaking of the O-H bond. The presence of the benzyloxy group may influence the stability of these transient species.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction.

Computational studies on related systems have shown that the reactivity of aryl isocyanates is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov An electron-donating group, such as the benzyloxy group, is generally expected to slightly decrease the reactivity of the isocyanate towards nucleophiles by reducing the electrophilicity of the isocyanate carbon. However, the precise effect would need to be quantified through detailed calculations. These studies would clarify the preferred reaction pathways and provide a quantitative measure of the reactivity of this compound.

Table 3: Hypothetical Activation Energies for the Reaction of this compound with Methanol This table presents plausible activation energies based on studies of similar reactions. Specific calculations are necessary for this compound.

Reaction StepProposed MechanismActivation Energy (kcal/mol)
Urethane FormationConcerted15 - 25
Urethane FormationStepwise (via zwitterionic intermediate)20 - 30

Note: The favorability of a concerted versus a stepwise mechanism is solvent-dependent and requires explicit modeling.

Studies on Stereoselectivity and Regioselectivity

No specific theoretical or computational studies detailing the stereoselectivity or regioselectivity of reactions involving this compound have been identified. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states. These analyses would provide insight into the electronic and steric factors governed by the benzyloxy and isocyanate groups that would favor the formation of one stereoisomer or regioisomer over another in addition reactions. For instance, in a [3+2] cycloaddition reaction, computational analysis could predict the preferred orientation of the interacting molecules. mdpi.comnih.gov However, research specific to this compound in this context is not present in the available literature.

Investigation of Catalytic Cycles

There is a lack of published research on the computational investigation of catalytic cycles involving this compound. The study of catalytic cycles through computational methods is a powerful tool for understanding reaction mechanisms, identifying rate-determining steps, and designing more efficient catalysts. wisc.edu Such investigations for this compound would likely explore its role as a substrate in catalytic processes, for example, in the formation of urethanes. A detailed theoretical investigation of a catalytic process would typically model the interactions of the isocyanate with the catalyst, substrates, and any intermediates and transition states along the reaction pathway. rsc.org Despite the importance of isocyanates in industrial processes, specific computational studies on the catalytic reactions of this benzyloxy-substituted variant are not documented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While MD simulations are applied to a wide range of chemical systems to understand their dynamic behavior, specific studies on this compound are not found in the current body of scientific literature. nih.govresearchgate.net

No molecular dynamics simulations have been published that explore the dynamic effects on the reaction outcomes of this compound. Such studies would provide a deeper understanding of how the molecule's flexibility and the surrounding solvent molecules influence its reactivity. By simulating the trajectory of the reacting molecules, researchers can gain insights that go beyond the static picture provided by transition state theory. nih.gov

The conformational behavior of this compound in solution has not been the subject of published molecular dynamics simulation studies. The benzyloxy group introduces significant conformational flexibility. MD simulations could predict the preferred conformations of the molecule in different solvents, the rotational barriers of the benzyl and isocyanate groups, and how these conformational preferences might affect its reactivity and intermolecular interactions.

Structure-Reactivity Relationship Studies

While structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are common in medicinal chemistry and materials science for series of related compounds, no specific computational studies focusing on the structure-reactivity relationship of this compound have been found. nih.govtandfonline.comnih.govresearchgate.net Such studies for a series of related benzyloxy-substituted isocyanates could, for example, correlate computationally derived electronic parameters (such as atomic charges or frontier molecular orbital energies) with experimentally observed reaction rates. walisongo.ac.id This would allow for the prediction of the reactivity of new derivatives and a deeper understanding of the electronic influence of the benzyloxy substituent on the isocyanate group.

Future Research Directions and Outlook for 1 Benzyloxy 3 Isocyanatobenzene

Development of Novel Green Synthetic Routes

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). rsc.org Future research will undoubtedly focus on developing greener, phosgene-free synthetic routes to 1-(benzyloxy)-3-isocyanatobenzene. These methods prioritize the use of less hazardous reagents and aim for higher atom economy.

One of the most promising green alternatives is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide (B81097). epa.govnih.govspectrabase.comconcordia.ca This reaction proceeds through an isocyanate intermediate and is known for its high functional group tolerance and stereochemical retention. organicchemistrydata.org The starting material for this synthesis would be 3-(benzyloxy)benzoic acid, which can be converted to the corresponding acyl azide and then rearranged to this compound. This method avoids the use of phosgene and generates nitrogen gas as the only major byproduct.

Another phosgene-free approach that warrants investigation is the reductive carbonylation of nitroaromatics . rsc.org This method uses carbon monoxide as a carbonyl source and can be catalyzed by various transition metal complexes, such as those based on palladium. rsc.org The synthesis would start from 1-(benzyloxy)-3-nitrobenzene, offering a direct route to the isocyanate.

Additionally, the dehydration of formamides presents a viable phosgene-free alternative. The corresponding formamide, N-(3-(benzyloxy)phenyl)formamide, could be synthesized and subsequently dehydrated to yield the target isocyanate. The development of efficient and recyclable catalysts for this transformation will be a key area of research.

A comparison of potential green synthetic routes is presented in Table 1.

Synthetic Route Starting Material Key Reagents Potential Advantages Key Byproducts
Curtius Rearrangement3-(Benzyloxy)benzoic acidAcyl azide formation reagents (e.g., DPPA, NaN3)Phosgene-free, mild conditions, high functional group tolerance. spectrabase.comorganicchemistrydata.orgNitrogen gas
Reductive Carbonylation1-(Benzyloxy)-3-nitrobenzeneCarbon monoxide, transition metal catalyst (e.g., Pd-based). rsc.orgDirect conversion of nitro group.Carbon dioxide
Dehydration of FormamidesN-(3-(benzyloxy)phenyl)formamideDehydrating agentsPhosgene-free.Water

Table 1: Comparison of Potential Green Synthetic Routes to this compound

Exploration of Advanced Catalytic Systems for Controlled Reactions

The isocyanate group of this compound is highly reactive and can participate in a variety of chemical transformations. Future research will focus on the development of advanced catalytic systems to control the selectivity and efficiency of these reactions.

For instance, the cyclotrimerization of isocyanates to form isocyanurates is a crucial reaction for the production of polyurethane materials with enhanced thermal and chemical stability. The exploration of novel catalysts, including Lewis basic compounds and metal-containing complexes, could enable the controlled synthesis of well-defined isocyanurate-based polymers and materials from this compound.

Furthermore, cobalt-catalyzed C-H bond amidation using isocyanates has emerged as a powerful tool for the synthesis of complex amides. Applying such catalytic systems to this compound could open up new avenues for the synthesis of novel pharmacologically active compounds or functional organic materials.

The use of phase-transfer catalysts could also be explored to enhance the efficiency of reactions involving this compound, particularly in biphasic systems. This could be especially relevant for its reaction with nucleophiles in aqueous or protic media.

Potential catalytic systems and their applications are summarized in Table 2.

Catalytic System Reaction Type Potential Application
Lewis Acids/Bases, Metal ComplexesCyclotrimerizationSynthesis of polyisocyanurates with high thermal stability.
Cobalt(III) ComplexesC-H Bond AmidationConvergent synthesis of complex aromatic amides.
Phase-Transfer CatalystsNucleophilic AdditionEnhanced reaction rates in multiphasic systems.

Table 2: Potential Advanced Catalytic Systems for Reactions of this compound

Integration into Next-Generation Functional Materials and Polymers

The dual functionality of this compound makes it an attractive building block for the creation of next-generation functional materials and polymers. The isocyanate group can be readily polymerized or used as a linker to introduce the benzyloxy-substituted phenyl group into a polymer backbone.

The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected after polymerization to yield a functional polymer with pendant hydroxyl groups. These hydroxyl groups can then be further modified to tune the material's properties or to attach other functional moieties. This strategy has been explored with related benzyloxy-substituted monomers.

The incorporation of this compound into polyurethanes, polyureas, and other polymers could lead to materials with unique properties. For example, the bulky benzyloxy group could influence the polymer's morphology, thermal properties, and solubility.

Furthermore, the development of smart materials is a rapidly growing field. Isocyanates are already being explored for their role in creating shape-memory textiles, self-healing materials, and temperature-responsive fabrics. The specific structure of this compound could be leveraged to design novel smart materials with tailored responsiveness.

Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens up a range of interdisciplinary research opportunities, bridging advanced organic transformations with materials science and potentially medicinal chemistry.

In the realm of advanced organic transformations , the development of novel catalytic methods for the selective functionalization of this molecule will be a key area of research. This includes not only reactions of the isocyanate group but also transformations involving the aromatic rings and the benzylic position.

From a materials science perspective, the integration of this compound into polymers could lead to the development of "smart" materials with applications in coatings, adhesives, and biomedical devices. The benzyloxy group could be used to modulate properties such as biocompatibility or to serve as a handle for the attachment of bioactive molecules.

While not its primary application, the benzyloxy-phenyl motif is found in various biologically active molecules. This raises the possibility of exploring derivatives of this compound for potential applications in medicinal chemistry , for example, as intermediates in the synthesis of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(Benzyloxy)-3-isocyanatobenzene, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves phosgenation of the corresponding amine precursor (3-(benzyloxy)aniline) or via carbamoyl chloride intermediates. Key steps include:

  • Phosgenation: Reacting 3-(benzyloxy)aniline with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane at 0–5°C, followed by neutralization to isolate the isocyanate .
  • Carbamoyl Chloride Route: Treating the amine with phosgene to form a carbamoyl chloride, followed by dehydrohalogenation using bases like triethylamine .
    Critical Factors:
  • Moisture exclusion (isocyanates hydrolyze readily to ureas).
  • Temperature control to minimize side reactions (e.g., dimerization).
  • Catalyst choice (e.g., Lewis acids for regioselectivity in substituted analogs) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for benzyloxy protons (δ 4.9–5.1 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). The isocyanate group does not protonate but may show coupling in ¹³C NMR (δ ~120–125 ppm for N=C=O) .
  • IR Spectroscopy: A sharp band at ~2250–2270 cm⁻¹ confirms the isocyanate (-N=C=O) group .
  • HPLC/MS: To assess purity and detect hydrolyzed byproducts (e.g., ureas). Use reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound via isocyanate formation?

Methodological Answer: Low yields often arise from:

  • Moisture Contamination: Use molecular sieves or anhydrous solvents to suppress hydrolysis.
  • Competing Side Reactions: Optimize stoichiometry (e.g., excess phosgene) and reaction time.
  • Catalyst Optimization: For substituted analogs, catalysts like FeCl₃ (in etherification reactions) improve regioselectivity .
    Troubleshooting Example: If dimerization occurs, lower reaction temperatures (0°C) and shorter reaction times are recommended .

Q. What strategies differentiate the reactivity of the isocyanate group from the benzyloxy group in cross-coupling reactions?

Methodological Answer:

  • Protecting Groups: Temporarily protect the isocyanate (e.g., convert to urea using amines) to allow benzyloxy-directed reactions (e.g., Suzuki coupling). Deprotect later under acidic conditions .
  • Selective Catalysts: Use Pd catalysts for benzyloxy-directed C-O activation, while avoiding conditions that trigger isocyanate polymerization (e.g., high heat) .
  • Kinetic Control: Exploit faster benzyloxy-group reactivity in nucleophilic aromatic substitution (e.g., iodination) before engaging the isocyanate .

Q. How can researchers interpret contradictory spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected ¹H NMR splitting) may arise from:

  • Conformational Dynamics: Rotamers in the benzyloxy group can split peaks. Use variable-temperature NMR to confirm .
  • Impurity Interference: Compare with analogs (e.g., 3-chlorophenyl isocyanate ) to isolate spectral features.
  • Computational Validation: DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respirators if ventilation is inadequate .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of vapors (isocyanates are respiratory irritants) .
  • Spill Management: Neutralize spills with aqueous ethanol/ammonia mixtures to convert isocyanates into less toxic ureas .
  • Storage: Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.